N'-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1-(4-METHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOHYDRAZIDE
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Overview
Description
N’-{2-[(2-chlorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide is a complex organic compound with a molecular formula of C23H20ClN3O4. This compound is known for its unique structural features, which include a chlorobenzyl group, a methoxyphenyl group, and a pyrrolidine ring. It is used in various scientific research applications due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N’-{2-[(2-chlorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide involves several steps. One common method includes the reaction of 2-chlorobenzyl alcohol with benzaldehyde in the presence of a base to form the intermediate 2-[(2-chlorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide under specific conditions to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N’-{2-[(2-chlorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N’-{2-[(2-chlorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of N’-{2-[(2-chlorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
N’-{2-[(2-chlorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide can be compared with similar compounds such as:
- N’-{2-[(4-chlorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide
- N’-{2-[(2-chlorobenzyl)oxy]benzylidene}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide
- N’-{2-[(2-chlorobenzyl)oxy]benzylidene}-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide
These compounds share similar structural features but differ in the substituents on the benzylidene or pyrrolidine rings, which can influence their chemical and biological properties
Properties
Molecular Formula |
C26H24ClN3O4 |
---|---|
Molecular Weight |
477.9g/mol |
IUPAC Name |
N-[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C26H24ClN3O4/c1-33-22-12-10-21(11-13-22)30-16-20(14-25(30)31)26(32)29-28-15-18-6-3-5-9-24(18)34-17-19-7-2-4-8-23(19)27/h2-13,15,20H,14,16-17H2,1H3,(H,29,32)/b28-15+ |
InChI Key |
BDVJOXKNKZLJAY-RWPZCVJISA-N |
SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NN=CC3=CC=CC=C3OCC4=CC=CC=C4Cl |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N/N=C/C3=CC=CC=C3OCC4=CC=CC=C4Cl |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NN=CC3=CC=CC=C3OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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